Benzoxazole, 5-chloro-2-phenyl-
Overview
Description
Benzoxazole, 5-chloro-2-phenyl- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring, with a chlorine atom at the 5th position and a phenyl group at the 2nd position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 5-chloro-2-phenyl-benzoxazole, typically involves the condensation of 2-aminophenol with various aldehydes, acids, or ketones. One common method includes the reaction of 2-aminophenol with benzaldehyde under acidic or basic conditions, followed by cyclization to form the benzoxazole ring . The reaction can be catalyzed by various catalysts, such as metal catalysts, nanocatalysts, or ionic liquid catalysts .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole, 5-chloro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
Benzoxazole, 5-chloro-2-phenyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzoxazole, 5-chloro-2-phenyl- involves its interaction with various molecular targets and pathways. The planar structure of the benzoxazole scaffold allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions. The oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors, facilitating non-covalent interactions with proteins and other biomolecules . These interactions can modulate the activity of enzymes, receptors, and other cellular targets, leading to the observed biological effects .
Comparison with Similar Compounds
Benzimidazole: Similar in structure but contains a nitrogen atom instead of an oxygen atom in the heterocyclic ring.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzoxazoline: A reduced form of benzoxazole with a partially saturated ring.
Uniqueness: Benzoxazole, 5-chloro-2-phenyl- is unique due to the presence of the chlorine atom at the 5th position and the phenyl group at the 2nd position. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other benzoxazole derivatives .
Properties
IUPAC Name |
5-chloro-2-phenyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIBAJPAVLHXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354417 | |
Record name | Benzoxazole, 5-chloro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-90-5 | |
Record name | Benzoxazole, 5-chloro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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